

# A Head-to-Head Analysis of Elzovantinib and Glesatinib in MET-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The MET proto-oncogene, encoding a receptor tyrosine kinase, is a critical regulator of cell growth, survival, and motility.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations and gene amplification, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has spurred the development of targeted MET inhibitors. This guide provides a side-by-side analysis of two such inhibitors, **Elzovantinib** (TPX-0022) and Glesatinib (MGCD265), offering a comparative overview of their mechanisms, preclinical efficacy, and clinical trial data to inform research and drug development efforts.

## **Mechanism of Action and Target Profile**

**Elzovantinib** and Glesatinib, while both targeting MET, exhibit distinct kinase inhibition profiles.

**Elzovantinib** (TPX-0022) is a potent, orally bioavailable, multi-targeted kinase inhibitor. Its primary targets are MET, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5] By inhibiting these kinases, **Elzovantinib** aims to disrupt key signaling pathways involved in tumor cell proliferation, survival, invasion, and modulation of the tumor immune microenvironment.[6] **Elzovantinib** is classified as a Type I tyrosine kinase inhibitor (TKI).[6]

Glesatinib (MGCD265) is also an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its targets include MET, AXL, Vascular Endothelial Growth Factor Receptors (VEGFRs), and RON.



[7] Glesatinib is a spectrum-selective MET inhibitor with a Type II binding mode, which may allow it to overcome resistance to Type I MET inhibitors.[2]



Click to download full resolution via product page

Caption: Target kinases of **Elzovantinib** and Glesatinib.

# **Preclinical Efficacy: A Comparative Look**

Direct comparative preclinical studies between **Elzovantinib** and Glesatinib are limited. However, data from independent studies provide insights into their respective potencies and activities in MET-driven cancer models.

## In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for both inhibitors against various kinases and cancer cell lines.

Table 1: **Elzovantinib** In Vitro Potency



| Target/Cell Line                 | IC50 (nM) | Reference |
|----------------------------------|-----------|-----------|
| MET (enzymatic)                  | 0.14      | [4][8]    |
| SRC (enzymatic)                  | 0.12      | [4][8]    |
| CSF1R (enzymatic)                | 0.76      | [8]       |
| SNU-5 (MET autophosphorylation)  | ~1-3      | [8]       |
| MKN-45 (MET autophosphorylation) | ~1-3      | [8]       |
| NCI-H1993 (Cell Proliferation)   | 0.92      | [9]       |

Table 2: Glesatinib In Vitro Potency

| Target/Cell Line                    | IC50 (nM) | Reference |
|-------------------------------------|-----------|-----------|
| MET (enzymatic)                     | 19        | [2]       |
| H1299 (NSCLC Cell<br>Proliferation) | 80        | [10]      |

## **In Vivo Antitumor Activity**

Both **Elzovantinib** and Glesatinib have demonstrated significant antitumor activity in xenograft models of MET-driven cancers.

**Elzovantinib**: In a patient-derived xenograft (PDX) model of NSCLC (LU2503), oral administration of **Elzovantinib** at 15 mg/kg twice daily resulted in 85% tumor regression.[8]

Glesatinib: In a METex14-mutant NSCLC PDX model (LU2503), Glesatinib administered orally at 60 mg/kg once daily led to a 92% tumor regression in medium-sized tumors after 17 days.[2] In another METex14-mutant PDX model (LU5381), a 72% tumor regression was observed in large established tumors after 28 days of treatment.[2]

## **Clinical Trial Data in MET-Mutant Cancers**



Clinical trials have evaluated the safety and efficacy of both **Elzovantinib** and Glesatinib in patients with advanced solid tumors harboring MET alterations, primarily NSCLC with METex14 skipping mutations.

## **Elzovantinib** (SHIELD-1 Trial)

The Phase 1/2 SHIELD-1 trial (NCT03993873) is evaluating **Elzovantinib** in patients with advanced solid tumors with MET gene alterations.[5][6]

Table 3: Efficacy of **Elzovantinib** in MET-Altered NSCLC (Phase 1)

| Patient Population  | Objective Response Rate (ORR) | Reference |  |
|---------------------|-------------------------------|-----------|--|
| MET TKI-naïve NSCLC | 36%                           | [6]       |  |

Safety Profile: The most common treatment-related adverse events reported were dizziness, increased lipase, anemia, constipation, and fatigue.[5]

## **Glesatinib** (Phase 2 Trial)

A Phase 2 study (NCT02544633) investigated the efficacy and safety of Glesatinib in patients with advanced NSCLC with MET activating alterations.[11][12]

Table 4: Efficacy of Glesatinib in MET-Altered NSCLC (Phase 2)



| Patient<br>Population      | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) | Reference |
|----------------------------|-------------------------------------|--------------------------------------------------|---------------------------------|-----------|
| Overall<br>Population      | 11.8%                               | 4.0 months                                       | 7.0 months                      | [11]      |
| METex14 (Tumor<br>Testing) | 10.7%                               | -                                                | -                               | [11]      |
| METex14 (ctDNA<br>Testing) | 25.0%                               | -                                                | -                               | [11]      |
| MET Amplification (Tumor)  | 15.0%                               | -                                                | -                               | [11]      |

Safety Profile: The most frequent treatment-related adverse events were diarrhea, nausea, increased alanine aminotransferase, fatigue, and increased aspartate aminotransferase.[11] The study was terminated early by the sponsor due to modest clinical activity, which was potentially attributed to suboptimal drug bioavailability.[11]

# Experimental Protocols Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]

#### Protocol Overview:

- Plate Preparation: Seed cells in an opaque-walled multiwell plate in culture medium and incubate.
- Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized
   CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[13]



- Treatment: Add the test compound (e.g., **Elzovantinib** or Glesatinib) at various concentrations to the cells and incubate for the desired period (e.g., 72 hours).[2]
- Assay Procedure:
  - Equilibrate the plate to room temperature for approximately 30 minutes.
  - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
- Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is
  proportional to the amount of ATP and, therefore, the number of viable cells.[1]

### **Western Blot for MET Phosphorylation**

Western blotting is used to detect the phosphorylation status of MET, a key indicator of its activation.

#### Protocol Overview:

- Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
- Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
- Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).



- Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[15]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-pMET Tyr1234/1235).[16]
- Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
- Analysis: The intensity of the band corresponding to p-MET indicates the level of MET activation. The membrane is often stripped and re-probed with an antibody for total MET to normalize for protein loading.

# Visualizing the MET Signaling Pathway and Experimental Workflow





Click to download full resolution via product page

Caption: Simplified MET signaling pathway and points of inhibition.





Click to download full resolution via product page

Caption: Experimental workflow for comparing tyrosine kinase inhibitors.

#### Conclusion

**Elzovantinib** and Glesatinib are both promising therapeutic agents targeting MET-driven cancers, albeit with different kinase inhibition profiles and in distinct stages of clinical development. **Elzovantinib** has shown potent inhibition of MET, SRC, and CSF1R, with encouraging early clinical activity in MET TKI-naïve NSCLC patients. Glesatinib, a MET and AXL inhibitor, has also demonstrated preclinical efficacy and some clinical responses, although its development has been hampered by challenges with bioavailability.



For researchers and drug development professionals, the choice between pursuing a therapeutic strategy similar to **Elzovantinib** versus Glesatinib may depend on the specific MET alteration being targeted, the desire for a broader or more focused kinase inhibition profile, and the potential to overcome resistance mechanisms. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these and other emerging MET inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in clinical research of MET exon 14 skipping mutations in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. OUH Protocols [ous-research.no]
- 14. 4. Western blot confirmations [bio-protocol.org]



- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [A Head-to-Head Analysis of Elzovantinib and Glesatinib in MET-Driven Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2457233#side-by-side-analysis-of-elzovantinib-and-glesatinib-in-met-mutant-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com